molecular formula C18H37NO2 B8117871 3-Dehydrosphinganine

3-Dehydrosphinganine

Cat. No.: B8117871
M. Wt: 299.5 g/mol
InChI Key: KBUNOSOGGAARKZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Dehydrosphinganine can be synthesized through the condensation of serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase. This reaction produces 3-ketosphinganine, which is then reduced to this compound by the enzyme 3-ketodihydrosphingosine reductase .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to overexpress the genes encoding serine palmitoyltransferase and 3-ketodihydrosphingosine reductase, thereby facilitating the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Dehydrosphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Dehydrosphinganine has several scientific research applications, including:

Mechanism of Action

3-Dehydrosphinganine exerts its effects primarily through its role in sphingolipid metabolism. It is converted to sphinganine, which is then further metabolized to form ceramides and other complex sphingolipids. These sphingolipids are involved in various cellular processes, including cell signaling, apoptosis, and membrane structure maintenance .

Comparison with Similar Compounds

    Sphinganine: A direct reduction product of 3-dehydrosphinganine.

    Ceramides: Complex sphingolipids derived from sphinganine.

    Phytosphingosine: Another sphingoid base involved in sphingolipid metabolism.

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of sphingolipids. Its ability to be converted into various bioactive sphingolipids makes it a critical compound in sphingolipid metabolism .

Properties

IUPAC Name

(2S)-2-amino-1-hydroxyoctadecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUNOSOGGAARKZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Dehydrosphinganine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16105-69-4
Record name 3-Dehydrosphinganine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Dehydrosphinganine
Reactant of Route 2
3-Dehydrosphinganine
Reactant of Route 3
3-Dehydrosphinganine
Reactant of Route 4
3-Dehydrosphinganine
Reactant of Route 5
3-Dehydrosphinganine
Reactant of Route 6
3-Dehydrosphinganine

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